molecular formula C31H23N5O2S B11667640 N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B11667640
M. Wt: 529.6 g/mol
InChI Key: AZZSJVXAJYOUNX-HNSNBQBZSA-N
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Description

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide with 4-[(2-cyanophenyl)methoxy]benzaldehyde under acidic or basic conditions to form the desired hydrazone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structure.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{4-[(2,5-Dimethoxyphenyl)methylidene]amino}benzohydrazide]
  • N’-[(E)-{4-[(4-Fluorophenyl)methylidene]amino}benzohydrazide]

Uniqueness

N’-[(E)-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]BENZOHYDRAZIDE is unique due to the presence of both a thiazole ring and a cyanophenyl group, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C31H23N5O2S

Molecular Weight

529.6 g/mol

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C31H23N5O2S/c32-18-25-8-4-5-9-26(25)20-38-28-16-10-22(11-17-28)19-33-36-30(37)24-12-14-27(15-13-24)34-31-35-29(21-39-31)23-6-2-1-3-7-23/h1-17,19,21H,20H2,(H,34,35)(H,36,37)/b33-19+

InChI Key

AZZSJVXAJYOUNX-HNSNBQBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5C#N

Origin of Product

United States

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